![molecular formula C10H11ClN2O B2529468 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one CAS No. 17826-71-0](/img/structure/B2529468.png)
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a pyrazolidinone ring substituted with a 4-chlorophenylmethyl group. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one can be achieved through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents. The reaction conditions involve mild bases, which make the process more sustainable compared to conventional solution-phase reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar mechanochemical techniques. The use of ball milling not only enhances the reaction efficiency but also reduces the environmental impact by minimizing solvent waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the pyrazolidinone ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution on the pyrazolidinone ring.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-3-pyrazolol.
Substitution: Depending on the nucleophile used, different substituted pyrazolidinones can be formed.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, in the synthesis of strobilurin fungicides, the compound acts by inhibiting mitochondrial respiration in fungi, thereby preventing their growth . The molecular pathways involved include the disruption of electron transport in the mitochondrial membrane.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-pyrazolol
- 4-Iodopyrazole-3-ols
Comparison: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds like 1-(4-Chlorophenyl)-3-pyrazolol, it offers different reactivity profiles, making it suitable for various synthetic applications .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLTMHYVIZTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324269 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17826-71-0 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
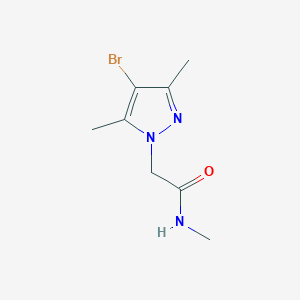
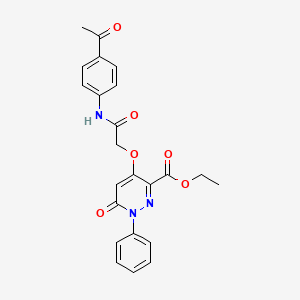
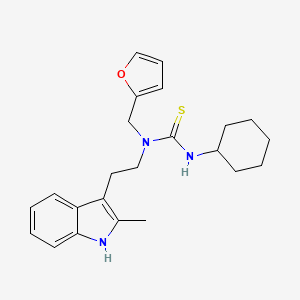
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)
![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
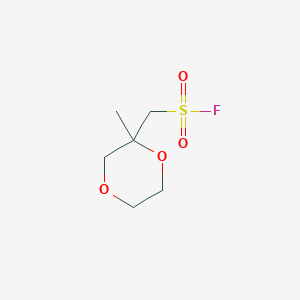
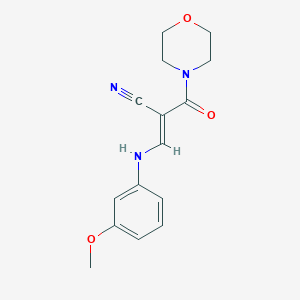
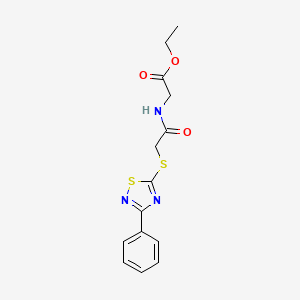
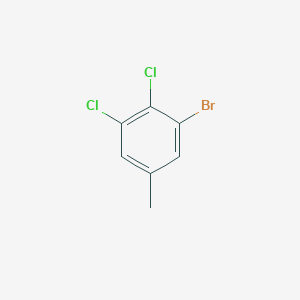
![2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2529402.png)
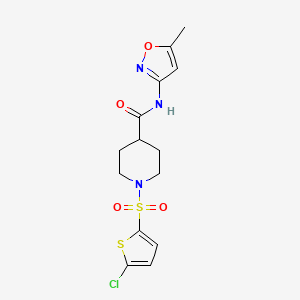
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
